molecular formula C16H17NO2 B1665305 N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide CAS No. 393121-74-9

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

Cat. No. B1665305
M. Wt: 255.31 g/mol
InChI Key: AWHLTHOHBAGPMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure analysis for “N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide” is not available .

Scientific Research Applications

1. Optoelectronic Nature of Ferrocene Derivatives

  • Summary of Application : This compound has been used in the synthesis of new ferrocene derivatives to study their electronic, optical, and charge transfer properties .
  • Methods of Application : The compounds were synthesized and characterized by different spectroscopic (FTIR, UV–Vis, 1H NMR, 13C NMR) and spectrometric (EI) techniques . The geometries for ground and excited states were optimized by density functional theory (DFT/B3lyp/6-31G**, LANL2DZ) and time-dependent DFT (TD-B3lyp/6-31G**, LANL2DZ) levels, respectively .
  • Results : The study found that changing the electron donating group with an electron withdrawing group affected the electronic, optical, and charge transfer properties of the compounds .

2. Antioxidant and UV Absorption Properties

  • Summary of Application : This compound, also known as drometrizole, and its ortho-substituted derivatives have been studied for their antioxidant and UV absorption properties .
  • Methods of Application : DFT and TD-DFT computations were performed at the M062x-D3Zero/6-311++G(d,p)//B97-3c and PBE0-D3(BJ)/def2-TZVP levels of theory respectively . Reaction enthalpies related to hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms were computed .
  • Results : The study found that the presence of -NH2 substituent reduces the O-H bond dissociation enthalpy and ionization potential, while that of -CN increases the proton affinity . The HAT and SPLET mechanisms are the most plausible in the gas and aqueous phases respectively . The molecule with the -NH2 substituent (PBT1) was identified to be the compound with the highest antioxidant activity .

3. Antimicrobial Activity

  • Summary of Application : The compound has been studied for its antimicrobial activity .
  • Methods of Application : The compound was synthesized and characterized by various spectroscopic techniques and X-ray diffraction methods . Its antimicrobial activities were determined in vitro against three Gram-positive bacteria, three Gram-negative bacteria, and two fungi .
  • Results : The compound showed better activity than the amoxicillin standard against Gram-positive bacteria B. subtilis, S. aureus, and E. faecalis, and Gram-negative bacteria E. coli, K. pneumoniae, and P. aeruginosa .

4. Chemical Synthesis

  • Summary of Application : The compound, also known as N-(2-HYDROXY-5-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE, is provided to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application : The compound is synthesized and provided to researchers for use in their experiments .
  • Results : The results of these experiments can vary widely depending on the specific research being conducted .

5. Antimicrobial Activity and Toxicology

  • Summary of Application : The compound, also known as N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, has been studied for its antimicrobial activity and toxicology .
  • Methods of Application : The compound was synthesized and characterized by various spectroscopic techniques and X-ray diffraction methods . Its antimicrobial activities were determined in vitro against three Gram-positive bacteria, three Gram-negative bacteria, and two fungi . The molecular docking studies with proteins from experimentally studied bacterial and fungal organisms were performed using AutoDock .
  • Results : The compound showed better activity than the amoxicillin standard against Gram-positive bacteria B. subtilis, S. aureus and E. faecalis, and Gram-negative bacteria E. coli, K. pneumoniae and P. aeruginosa . A druglikeness assay and ADME (absorption, distribution, metabolism and excretion) and toxicology studies were carried out and predict a good drug-like character .

6. Chemical Synthesis

  • Summary of Application : The compound, also known as N-(2-HYDROXY-5-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE, is provided to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application : The compound is synthesized and provided to researchers for use in their experiments .
  • Results : The results of these experiments can vary widely depending on the specific research being conducted .

Future Directions

The future directions for research on “N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHLTHOHBAGPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Paxman, L Plate, EA Blackwood, C Glembotski… - Elife, 2018 - elifesciences.org
10.7554/eLife.37168.001 Pharmacologic arm-selective unfolded protein response (UPR) signaling pathway activation is emerging as a promising strategy to ameliorate imbalances in …
Number of citations: 86 elifesciences.org
SJ Marciniak, JE Chambers, D Ron - Nature Reviews Drug Discovery, 2022 - nature.com
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress, resulting in activation of the unfolded protein response (UPR) that aims to restore protein …
Number of citations: 144 www.nature.com
KT Kubra, MS Akhter, Y Saini, KG Kousoulas… - Cellular signalling, 2022 - Elsevier
Background Endothelial hyperpermeability is associated with sepsis and acute respiratory distress syndrome (ARDS). The identification of molecular pathways involved in barrier …
Number of citations: 17 www.sciencedirect.com
R Ghemrawi, M Khair - International journal of molecular sciences, 2020 - mdpi.com
The endoplasmic reticulum (ER) is an important organelle involved in protein quality control and cellular homeostasis. The accumulation of unfolded proteins leads to an ER stress, …
Number of citations: 168 www.mdpi.com
N Cheng, JH Shi, Y Jin, YB Shi, XD Liu… - Frontiers in …, 2021 - frontiersin.org
Background: Normothermic machine perfusion (NMP) could be beneficial for organ retrieval from donors after cardiac death (DCD). Activating transcription factor 6 (ATF6) was recently …
Number of citations: 10 www.frontiersin.org
GM Kline, RJ Paxman, CY Lin, N Madrazo… - ACS Chemical …, 2023 - ACS Publications
Pharmacological activation of the activating transcription factor 6 (ATF6) arm of the unfolded protein response (UPR) has proven useful for ameliorating proteostasis deficiencies in …
Number of citations: 3 pubs.acs.org
EJ Lee, WCJ Chiang, H Kroeger, CX Bi, DL Chao… - JCI insight, 2020 - ncbi.nlm.nih.gov
Achromatopsia (ACHM) is an autosomal recessive disease that results in severe visual loss. Symptoms of ACHM include impaired visual acuity, nystagmus, and photoaversion starting …
Number of citations: 12 www.ncbi.nlm.nih.gov
GM Kline, RJ Paxman, CY Lin, N Madrazo… - bioRxiv, 2023 - ncbi.nlm.nih.gov
Pharmacological activation of the activating transcription factor 6 (ATF6) arm of the Unfolded Protein Response (UPR) has proven useful for ameliorating proteostasis deficiencies in a …
Number of citations: 5 www.ncbi.nlm.nih.gov
R Maruyama, T Sugiyama - Cell Biochemistry and Biophysics, 2023 - Springer
Stress response is an inherent mechanism in the endoplasmic reticulum (ER). The inducers of ER cause a specific cascade of reactions, leading to gene expression. Transmembrane …
Number of citations: 1 link.springer.com
JW Kelly - Cold Spring Harbor perspectives in biology, 2020 - cshperspectives.cshlp.org
Maintenance of the proteome, ensuring the proper locations, proper conformations, appropriate concentrations, etc., is essential to preserve the health of an organism in the face of …
Number of citations: 21 cshperspectives.cshlp.org

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